molecular formula C8H5BrF2O3 B3045753 3-Bromo-4-(difluoromethoxy)benzoic acid CAS No. 1131615-10-5

3-Bromo-4-(difluoromethoxy)benzoic acid

Cat. No. B3045753
CAS RN: 1131615-10-5
M. Wt: 267.02
InChI Key: INKZLKHFTCUQEE-UHFFFAOYSA-N
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Description

3-Bromo-4-(difluoromethoxy)benzoic acid is a p-difluoromethoxy substituted benzoic acid . It is a compound that has been used in various chemical reactions and studies .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves reacting fluorobenzene with acetyl chloride in the presence of an acylation catalyst at a temperature from about 0° to 100° C. The reaction mixture is then reacted with bromine at a temperature from about 50° to 150° C. The resulting bromination product is reacted, after first being isolated, with hypochlorite solution at a temperature from about 0° to 100° C .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H5BrF2O3/c9-5-3-4(7(12)13)1-2-6(5)14-8(10)11/h1-3,8H,(H,12,13). The key to this InChI code is INKZLKHFTCUQEE-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve various other compounds. For example, it has been used in the synthesis of roflumilast, a drug used for the treatment of chronic obstructive pulmonary disease (COPD) .

Scientific Research Applications

Molecular Structure and Reactivity Analysis

  • A study focused on the structure, vibrational analysis, and chemical reactivity descriptors of a similar compound, 4-bromo-3-(methoxymethoxy) benzoic acid. This research utilized Density Functional Theory (DFT) to predict the reactivity of the molecule and understand its properties, including molecular electrostatic potential surface and HOMO-LUMO band gap (Yadav et al., 2022).

Oscillation Reactions in Chemistry

  • Another study investigated the bromination and oxidation of a related compound, 4-(N,N-dimethylamino) benzoic acid, by acidic bromate. This research is significant for understanding transient chemical oscillations in reaction processes (Bell & Wang, 2015).

Synthesis Processes

  • Research on the synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester from vanillin offers insights into the synthesis processes of similar compounds. The study includes methods like bromation, oxidation, and esterification (Zha Hui-fang, 2011).

Optical and Electronic Properties

  • Research on the crystal structures of bromo–hydroxy–benzoic acid derivatives, including 4-bromo-3-(methoxymethoxy)benzoic acid, provides valuable insights into the optical and electronic properties of these compounds. The study emphasizes the importance of C—H⋯O hydrogen bonds and π–π interactions in their crystal structures (Suchetan et al., 2016).

Industrial Scale-Up and Pharmaceutical Applications

  • A novel industrial process for scaling up the synthesis of a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors, closely related to 3-Bromo-4-(difluoromethoxy)benzoic acid, highlights the pharmaceutical applications of these compounds (Zhang et al., 2022).

Chemical Functionalization Techniques

  • Studies on the functionalization reactions using bromo derivatives of this compound offer insights into the regiospecificity of chemical functionalization, which is crucial for material science and environmental assessments (Heiss & Schlosser, 2003).

Biological Activity Studies

  • Research on the synthesis, characterization, and biological activity studies of metal complexes derived from bromo-benzoic acid derivatives, including 3/4-Bromo-Benzoic Acid, provides insights into their potential antimicrobial activities (2020).

Phosphorescence Analysis

  • A method based on room temperature phosphorescence for the determination of benzoic acid, using complexes involving bromopyrene, could be applicable for analyzing similar bromo-benzoic acid derivatives (Wang, Guo, & Jia, 2017).

Safety and Hazards

3-Bromo-4-(difluoromethoxy)benzoic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust, raising dust, and contact with skin and eyes .

Future Directions

Research into the uses and properties of 3-Bromo-4-(difluoromethoxy)benzoic acid is ongoing. For example, it has been studied for its potential use in the treatment of idiopathic pulmonary fibrosis (IPF), a chronic and progressive lung disease .

properties

IUPAC Name

3-bromo-4-(difluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O3/c9-5-3-4(7(12)13)1-2-6(5)14-8(10)11/h1-3,8H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKZLKHFTCUQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660973
Record name 3-Bromo-4-(difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1131615-10-5
Record name 3-Bromo-4-(difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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